molecular formula C8H13N3O B13466697 1-(oxan-2-yl)-1H-pyrazol-3-amine

1-(oxan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13466697
M. Wt: 167.21 g/mol
InChI Key: WHXIYOXDFLJGAX-UHFFFAOYSA-N
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Description

1-(oxan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The oxan-2-yl group is a tetrahydropyranyl moiety, which is a six-membered ring containing an oxygen atom

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(oxan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2,(H2,9,10)

InChI Key

WHXIYOXDFLJGAX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(oxan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole with oxan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-(oxan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

1-(oxan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents. It is tested in preclinical studies to evaluate its efficacy and safety.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(oxan-2-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(oxan-2-yl)-1H-pyrazole: This compound lacks the amine group at position 3, which may result in different chemical and biological properties.

    1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole: The presence of a trifluoromethyl group at position 3 can significantly alter the compound’s reactivity and biological activity.

    1-(oxan-2-yl)-1H-pyrazol-4-ol: The hydroxyl group at position 4 introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(oxan-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The oxane group contributes to its unique properties and biological activities.

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antioxidant properties. A study on various pyrazole-based compounds demonstrated that certain derivatives displayed strong scavenging activities against free radicals, specifically using the DPPH assay. For instance, compounds 7c and 11a were noted for their potent antioxidant effects, indicating potential applications in preventing oxidative stress-related diseases .

Anti-Diabetic Activity

In vitro studies have assessed the anti-diabetic potential of pyrazole derivatives. The inhibition of enzymes such as α-amylase and α-glucosidase was evaluated, with certain compounds showing promising results. These findings suggest that this compound may contribute to managing blood glucose levels in diabetic patients .

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have been explored in relation to Alzheimer's disease. Compounds exhibiting acetylcholinesterase (AChE) inhibitory activity can potentially enhance cognitive function by increasing acetylcholine levels in the brain. The derivatives 7c and 11a demonstrated significant AChE inhibition, indicating their potential as therapeutic agents for neurodegenerative disorders .

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole compounds. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone . This suggests that this compound could be effective in treating inflammatory conditions.

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A series of pyrazole derivatives were synthesized and tested for their anticancer activities. Among them, specific compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspases, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Insecticidal Properties

Another study investigated the insecticidal activity of pyrazole derivatives against agricultural pests. Compounds demonstrated lethal effects on larvae of various insects, suggesting their utility as eco-friendly pesticides . This expands the scope of application for this compound beyond traditional medicinal uses.

Research Findings Summary

Activity Findings References
AntioxidantStrong DPPH scavenging activity; compounds 7c and 11a identified as potent antioxidants
Anti-DiabeticInhibition of α-amylase and α-glucosidase; potential for blood sugar management
NeuroprotectiveSignificant AChE inhibition; potential for Alzheimer's treatment
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6; comparable to dexamethasone
InsecticidalLethal effects on larvae; potential use as eco-friendly pesticides

Q & A

Q. Methodological Recommendations :

  • Use HPLC to monitor reaction progress and column chromatography (silica gel, eluent: EtOAc/hexane) for purification.
  • Compare yields under varying conditions (e.g., aqueous vs. anhydrous alcohol solvents) .

Q. Table 1: Synthetic Methods Comparison

MethodPrecursorConditionsYield (%)Purity (%)Reference
Hydrazine cyclization3-(oxan-2-yl)propanenitrileH₂O/EtOH, HCl, reflux65–7595
Catalytic hydrogenationNitro intermediateH₂/Pd-C, MeOH, RT80–8598

How can the molecular structure of this compound be rigorously confirmed?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallize the compound in ethanol/water mixtures and analyze using SHELX or WinGX software to determine bond lengths, angles, and hydrogen bonding .

Advanced Research Question
Discrepancies between computational and experimental data (e.g., DFT-optimized geometry vs. SCXRD) can arise from crystal packing effects. Use DFT calculations (B3LYP/6-31G* level) to model gas-phase geometry and compare with crystallographic data .

Q. Methodological Recommendations :

  • Validate NMR assignments (¹H, ¹³C, DEPT-135) using 2D techniques (HSQC, HMBC).
  • For ambiguous NOESY correlations, perform variable-temperature NMR to assess conformational flexibility .

Q. Table 2: Key Spectroscopic Data

TechniqueObservationReference
¹H NMRδ 5.59 (d, J=2.4 Hz, pyrazole-H)
LCMSm/z 204.15 [M+H]⁺
SCXRDC-O bond length: 1.423 Å

What strategies are effective for functionalizing this compound to enhance its bioactivity?

Advanced Research Question

  • Sulfonylation : React with ClSO₃H or sulfonyl chlorides to introduce sulfonamide groups, which are common in NLRP3 inflammasome inhibitors .
  • Halogenation : Use NBS or I₂/KI to brominate/iodinate the pyrazole ring for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Methodological Challenges :

  • Regioselectivity issues in halogenation require directing groups (e.g., NH₂) to control substitution patterns.
  • Optimize stoichiometry to avoid over-sulfonation .

How should researchers resolve conflicting data in spectroscopic characterization (e.g., NMR splitting patterns)?

Advanced Research Question
Conflicting splitting patterns may stem from dynamic processes (e.g., ring puckering in the oxane moiety). Solutions include:

  • VT-NMR : Conduct experiments at low temperatures (−40°C) to "freeze" conformers.
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra of different conformers and match experimental data .

What computational approaches are recommended for predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .

How can researchers assess the bioactivity of this compound in early-stage drug discovery?

Basic Research Question

  • In vitro assays : Test against bacterial strains (e.g., gram-positive/negative) using MIC assays .
  • Enzyme inhibition : Screen for activity against kinases or proteases via fluorescence polarization .

Q. Advanced Considerations :

  • Address false positives by counter-screening against off-target proteins.
  • Use SPR (surface plasmon resonance) to measure binding kinetics .

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